

"Antifungal agent 86" comparative toxicity profiling in vitro

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Compound of Interest

Compound Name: Antifungal agent 86

Cat. No.: B1664143

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Comparative In Vitro Toxicity Profile of Antifungal Agent 86

This guide provides a comprehensive in vitro comparison of the toxicological profile of the novel investigational antifungal agent, **Antifungal Agent 86**, against established antifungal drugs from different classes. The data presented is intended to guide researchers, scientists, and drug development professionals in evaluating the relative safety profile of this new chemical entity. **Antifungal Agent 86** is a novel pentaketide, hypothesized to act via inhibition of fungal cell wall synthesis.

Executive Summary

The in vitro toxicity of **Antifungal Agent 86** was evaluated against human cell lines to determine its cytotoxic, hepatotoxic, and cardiotoxic potential. Comparator agents included Amphotericin B (a polyene), Voriconazole (a triazole), and Caspofungin (an echinocandin). The findings suggest that **Antifungal Agent 86** exhibits a favorable in vitro safety profile, with lower cytotoxicity and hepatotoxicity compared to Amphotericin B and Voriconazole. Its cardiotoxicity profile appears comparable to that of Caspofungin.

Data Presentation

Table 1: General Cytotoxicity in HEK293 Cells



Compound	Class	IC50 (μg/mL)
Antifungal Agent 86	Pentaketide	>100
Amphotericin B	Polyene	25.5
Voriconazole	Triazole	85.2
Caspofungin	Echinocandin	>100

IC50: Half-maximal inhibitory concentration.

Table 2: Hepatotoxicity in HepG2 Cells

Compound	Assay	Endpoint (at 10x Cmax)	Result
Antifungal Agent 86	LDH Release	% of Control	15.8%
Albumin Synthesis	% of Control	88.2%	
Amphotericin B	LDH Release	% of Control	22.5%
Albumin Synthesis	% of Control	75.4%	
Voriconazole	LDH Release	% of Control	45.3%[1][2]
Albumin Synthesis	% of Control	52.1%	
Caspofungin	LDH Release	% of Control	12.1%[1][2]
Albumin Synthesis	% of Control	92.5%	

Cmax: Maximum plasma concentration observed in preclinical models. LDH: Lactate Dehydrogenase.

Table 3: Cardiotoxicity in Human iPSC-Derived Cardiomyocytes



Compound	Assay	Endpoint (at 10x Cmax)	Result
Antifungal Agent 86	Beating Rate	% Change from Baseline	-8.5%
Contractility	% Change from Baseline	-10.2%	
Amphotericin B	Beating Rate	% Change from Baseline	-15.7%
Contractility	% Change from Baseline	-20.1%	
Voriconazole	Beating Rate	% Change from Baseline	-12.3%
Contractility	% Change from Baseline	-18.9%	
Caspofungin	Beating Rate	% Change from Baseline	-7.9%[3]
Contractility	% Change from Baseline	-9.8%[3]	

Experimental Protocols General Cytotoxicity Assay

Human Embryonic Kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. Cells were then treated with serial dilutions of **Antifungal Agent 86** and comparator compounds for 48 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4]. The absorbance was measured at 570 nm, and the IC50 values were calculated from the doseresponse curves.

Hepatotoxicity Assays



Human hepatoma (HepG2) cells were cultured in 24-well plates until they reached 80% confluency. The cells were then exposed to the test compounds at concentrations equivalent to their maximum plasma concentration (Cmax), 5x Cmax, and 10x Cmax for 72 hours[1][2].

- LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, was quantified using a commercially available LDH cytotoxicity assay kit[5].
- Albumin Synthesis Assay: The concentration of albumin in the culture supernatant, a marker
 of hepatocyte synthetic function, was measured by an enzyme-linked immunosorbent assay
 (ELISA).

Cardiotoxicity Assay

Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes were plated in 96-well plates. After 7 days of differentiation, the cells were treated with the test compounds at 10x their Cmax.

 Beating Rate and Contractility: The beating rate and contractility of the cardiomyocyte syncytium were recorded and analyzed using a specialized microplate reader with video microscopy and motion vector analysis. Changes from baseline were recorded over a 24hour exposure period.

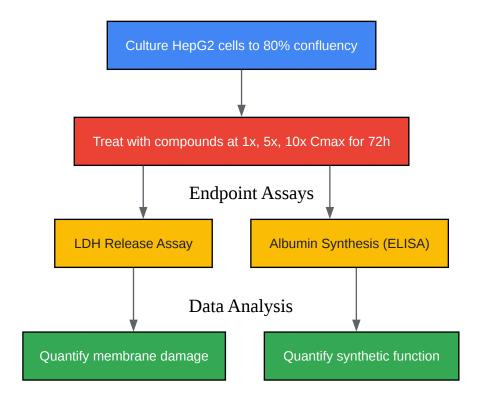
Visualizations



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Caption: Workflow for the general cytotoxicity assay.

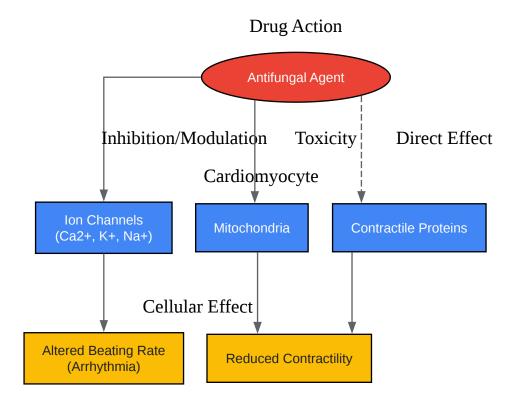




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Caption: Workflow for in vitro hepatotoxicity assessment.





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Caption: Potential pathways of drug-induced cardiotoxicity.

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